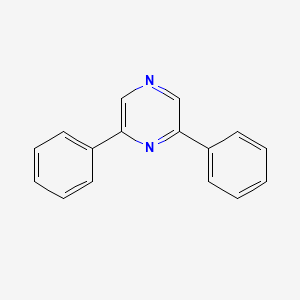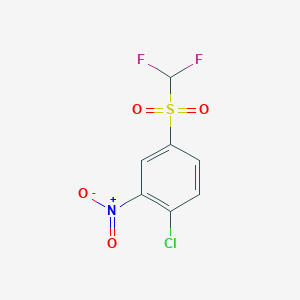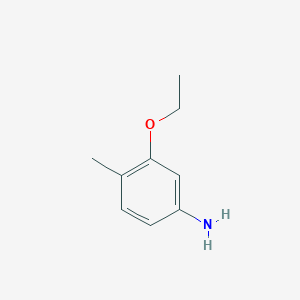
2,6-Diphenylpyrazine
Vue d'ensemble
Description
2,6-Diphenylpyrazine is a heterocyclic organic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, perfumeries, and food industries. The structure of this compound consists of a pyrazine ring substituted with phenyl groups at the 2 and 6 positions, making it a significant compound in various chemical and biological studies .
Mécanisme D'action
Target of Action
The primary target of 2,6-Diphenylpyrazine is the prostacyclin receptor (IP receptor) . This receptor is a specific G-protein-coupled receptor that mediates the physiological functions of prostacyclin (PGI2), an endogenous mediator produced primarily in the vascular endothelial cells . The IP receptor plays a crucial role in vascular homeostasis as it inhibits platelet aggregation and acts as a potent vasodilator .
Mode of Action
This compound interacts with the IP receptor, leading to the inhibition of ADP-induced human platelet aggregation . This interaction is critical for the compound’s anti-aggregatory activity . The length of the linker and the presence of the concatenating nitrogen atom adjacent to the pyrazine ring are critical for this activity .
Biochemical Pathways
The activation of the IP receptor by this compound affects the biochemical pathway related to platelet aggregation. The compound’s interaction with the receptor inhibits the aggregation of platelets, thereby influencing the coagulation pathway .
Pharmacokinetics
One of the derivatives of this compound, referred to as 15b, is noted to be orally available . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of this compound’s action is the potent inhibition of platelet aggregation . This effect is beneficial for the treatment of various vascular diseases . The compound’s derivatives, such as 8c, 15a, and 15b, have shown potent inhibition of platelet aggregation with IC50 values of 0.2 µM .
Analyse Biochimique
Biochemical Properties
2,6-Diphenylpyrazine plays a significant role in biochemical reactions, particularly in its interactions with DNA and proteins. Studies have shown that this compound derivatives can bind to DNA, exhibiting cytotoxic properties Additionally, this compound has been found to inhibit certain enzymes, such as casein kinase 2 and proto-oncogene serine/threonine-protein kinase Pim-1, which are involved in cell signaling pathways . These interactions highlight the compound’s potential as a therapeutic agent targeting specific enzymes and proteins.
Cellular Effects
This compound has been observed to affect various cellular processes. Its interaction with DNA can lead to cytotoxic effects, which may result in cell death or apoptosis. This compound also influences cell signaling pathways by inhibiting key enzymes, thereby affecting gene expression and cellular metabolism . For instance, the inhibition of casein kinase 2 and Pim-1 can disrupt cell proliferation and survival pathways, making this compound a potential candidate for anti-cancer therapies.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can intercalate into DNA, disrupting the double helix structure and interfering with replication and transcription processes . Additionally, this compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . These interactions can lead to changes in gene expression and cellular function, contributing to the compound’s cytotoxic and therapeutic effects.
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and can effectively inhibit target enzymes and proteins . At higher doses, this compound can induce toxic effects, including damage to vital organs and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, to form metabolites that are more easily excreted from the body . These metabolic pathways ensure the efficient clearance of this compound, reducing the risk of accumulation and potential toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific cellular compartments, influencing its localization and activity. For example, this compound may be transported into the nucleus, where it can interact with DNA and exert its cytotoxic effects . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the nucleus, where it interacts with DNA, or to the cytoplasm, where it inhibits enzymes involved in cell signaling pathways . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diphenylpyrazine typically involves the reaction of N,N-diphenacyl-p-toluenesulfonamide with ammonia or its derivatives. One common method includes the use of ammonium acetate in acetic acid, which facilitates the formation of the pyrazine ring . Another approach involves the use of 2-chloro-5,6-diphenylpyrazine as a starting material, followed by a series of reactions to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound may involve multi-step reactions starting from readily available raw materials. The process often requires careful control of reaction conditions to ensure high yield and purity. The use of environmentally friendly methods and reagents is also a consideration in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Diphenylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can yield dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include substituted pyrazines, pyrazine oxides, and dihydropyrazines, which have diverse applications in chemical synthesis and pharmaceuticals .
Applications De Recherche Scientifique
2,6-Diphenylpyrazine has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
- 2,5-Diphenylpyrazine
- 2,3-Diphenylpyrazine
- 2,6-Dihydroxy-3,5-diphenylpyrazine
Comparison: 2,6-Diphenylpyrazine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 2,5-Diphenylpyrazine and 2,3-Diphenylpyrazine, the 2,6-substitution provides distinct steric and electronic properties that can affect its interaction with biological targets.
Propriétés
IUPAC Name |
2,6-diphenylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-17-12-16(18-15)14-9-5-2-6-10-14/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTOUDMCYGFCNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CC(=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306803 | |
| Record name | 2,6-diphenylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25827-94-5 | |
| Record name | NSC179824 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-diphenylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What unique reactivity does 1,4-dihydro-2,6-diphenylpyrazine exhibit?
A1: Research has shown that 1,4-dihydro-2,6-diphenylpyrazine undergoes a fascinating rearrangement to form a 1,2-dihydropyrazine derivative. This rearrangement primarily occurs through a concerted [, ]-sigmatropic benzyl shift with suprafacial allylic utilization []. This means that the migrating benzyl group remains on the same face of the molecule throughout the reaction. Interestingly, a small percentage of the reaction can also proceed through a radical dissociation-recombination pathway, which can be suppressed by the addition of a radical scavenger like butanethiol [].
Q2: What interesting excited-state behavior differentiates gold(III) complexes with 2,6-diphenylpyrazine from similar ligands?
A3: Theoretical studies employing DFT calculations have revealed intriguing differences in the excited-state properties of gold(III) complexes containing this compound compared to analogous complexes with 2,6-diphenylpyridine or 2,6-diphenyltriazine []. Specifically, the energy difference (ΔET1-T1') between the lowest-energy triplet state (T1) and the second lowest-energy triplet state (T1') is smaller in the this compound complex []. This suggests the possibility of reverse intersystem crossing (RIC) from T1 to the higher-energy, emissive T1' state, potentially contributing to unique luminescent properties [].
Q3: What are the potential applications of this compound derivatives in biological systems?
A4: Researchers are actively exploring the potential of this compound derivatives, particularly in the fields of DNA binding and cytotoxicity [, ]. While specific details regarding their mechanisms of action and structure-activity relationships are still under investigation, these preliminary studies suggest possible applications in areas such as anticancer and antiprotozoal therapies [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B1267178.png)





